molecular formula C6H9NO2 B1206775 Isoguvacine CAS No. 64603-90-3

Isoguvacine

Número de catálogo: B1206775
Número CAS: 64603-90-3
Peso molecular: 127.14 g/mol
Clave InChI: KRVDMABBKYMBHG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La isoguvacina es un compuesto químico conocido por su papel como agonista del receptor del ácido gamma-aminobutírico tipo A (GABA A). Se utiliza principalmente en investigación científica para estudiar los efectos de la neurotransmisión GABAérgica. El compuesto tiene una fórmula molecular de C6H9NO2 y una masa molar de 127.143 g/mol . La isoguvacina está relacionada estructuralmente con otros compuestos GABAérgicos como el muscimol y el gaboxadol .

Análisis Bioquímico

Biochemical Properties

Isoguvacine plays a crucial role in biochemical reactions by binding to GABA A receptors. These receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. This compound binds to the GABA A receptor with high affinity, activating it and causing an influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal firing . The compound interacts with various subunits of the GABA A receptor, including alpha1beta2gamma2S, alpha2beta2gamma2S, alpha3beta2gamma2S, alpha5beta2gamma2S, and rho1 subunit-containing receptors .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In neuronal cells, it enhances inhibitory neurotransmission by activating GABA A receptors, leading to reduced neuronal excitability. This effect is crucial in modulating synaptic transmission and maintaining the balance between excitation and inhibition in the brain . In non-neuronal cells, such as TM3 Leydig cells, this compound has been shown to increase cell proliferation via GABA A receptor activation . This indicates that this compound can influence cell signaling pathways, gene expression, and cellular metabolism through its interaction with GABA A receptors.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the GABA A receptor, a pentameric ion channel composed of various subunits. Upon binding, this compound induces a conformational change in the receptor, opening the chloride ion channel and allowing chloride ions to flow into the neuron . This influx of chloride ions results in hyperpolarization of the neuronal membrane, making it less likely to fire action potentials. This compound’s action is similar to that of the natural neurotransmitter GABA, but it is more selective and potent in its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that chronic administration of this compound can lead to improvements in tactile over-reactivity, anxiety-like behaviors, and social impairments in mouse models of autism spectrum disorder . The stability and degradation of this compound in vitro and in vivo are crucial factors that influence its long-term effects on cellular function. This compound has been found to be stable under laboratory conditions, maintaining its efficacy over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces touch overreactivity and anxiety-like behaviors in mice . At higher doses, it may cause adverse effects such as sedation and motor impairment . The threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes without causing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to GABAergic signaling. It is metabolized primarily in the liver, where it undergoes biotransformation to produce various metabolites . The enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation and conjugation of this compound, making it more water-soluble for excretion . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and cofactor availability.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects on GABA A receptors . The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . The distribution of this compound is influenced by factors such as blood flow, tissue permeability, and binding affinity to transport proteins.

Subcellular Localization

The subcellular localization of this compound is primarily within the neuronal cell membrane, where it binds to GABA A receptors Its activity and function are closely associated with its localization to the GABA A receptor sites on the cell membrane . This localization is essential for its role in modulating inhibitory neurotransmission and maintaining cellular homeostasis.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La isoguvacina se puede sintetizar a través de varias rutas químicas. Un método común implica la reducción del éster etílico del ácido isonicotínico con tetrahidroborato de sodio, seguido de hidrólisis ácida para producir isoguvacina . Las condiciones de reacción típicamente implican el uso de un sustituyente donador de electrones en el anillo de benceno para facilitar el proceso de hidrólisis .

Métodos de Producción Industrial: La producción industrial de isoguvacina puede implicar rutas sintéticas similares, pero a mayor escala. El proceso requeriría un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de purificación sería esencial para una producción eficiente.

Análisis De Reacciones Químicas

Tipos de Reacciones: La isoguvacina experimenta varias reacciones químicas, incluyendo:

    Oxidación: La isoguvacina se puede oxidar para formar ácidos carboxílicos correspondientes.

    Reducción: Las reacciones de reducción pueden convertir la isoguvacina en sus derivados de alcohol correspondientes.

    Sustitución: La isoguvacina puede participar en reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.

Reactivos y Condiciones Comunes:

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

    Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores típicos.

    Sustitución: Los agentes halogenantes como el cloruro de tionilo se pueden utilizar para reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de la isoguvacina puede producir ácidos carboxílicos, mientras que la reducción puede producir derivados de alcohol.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Isoguvacine exhibits significant binding affinity to GABA_A receptors, mimicking the effects of gamma-aminobutyric acid (GABA). Research indicates that this compound binds to membrane preparations in the rat forebrain with pharmacological characteristics akin to those of GABA at post-synaptic sites. It is transported into synaptosomal preparations by a high-affinity GABA uptake system and released in a calcium-dependent manner .

Key Characteristics:

  • Agonist Activity : this compound acts as a GABA_A receptor agonist, influencing synaptic transmission and neuronal excitability.
  • Mechanism of Action : Its ability to modulate GABAergic activity suggests potential applications in neurological conditions characterized by altered GABA signaling.

Neurological Disorders

This compound has been investigated for its potential in treating various neurological disorders. Its action as a GABA_A agonist positions it as a candidate for conditions such as epilepsy and anxiety disorders.

  • Seizure Suppression : In organotypic hippocampal brain slices, this compound has shown efficacy in suppressing low magnesium-induced seizure-like events .

Autism Spectrum Disorders

Recent studies have explored this compound's role in modulating sensory processing in autism. In animal models, it has been observed to reduce heightened reactions to touch, suggesting its potential use in managing sensory sensitivities associated with autism .

  • Case Study : In experiments with genetically modified mice lacking specific genes related to autism (e.g., SHANK3), this compound administration led to decreased sensitivity to tactile stimuli . This indicates a possible therapeutic pathway for alleviating certain traits of autism.

Comparative Analysis with Other Compounds

CompoundMechanism of ActionApplication AreaNotable Findings
This compoundGABA_A receptor agonistNeurological disordersSuppresses seizure-like activity; reduces touch sensitivity in autism models
MuscimolNon-selective GABA_A agonistGeneral CNS effectsPotent but toxic; less favorable for therapeutic use compared to this compound
THIPSelective GABA_A receptor agonistEpilepsy and anxietyBetter tolerated; penetrates blood-brain barrier unlike this compound

Comparación Con Compuestos Similares

Actividad Biológica

Isoguvacine, chemically known as 1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride, is a potent agonist of the GABA (gamma-aminobutyric acid) receptor, particularly the GABAA_A subtype. This compound has garnered attention due to its significant role in modulating neurotransmission in the central nervous system (CNS). This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and potential therapeutic applications.

This compound functions primarily as a GABAA_A receptor agonist. It mimics the action of GABA by binding to the GABAA_A receptors, leading to an influx of chloride ions into neurons, which results in hyperpolarization and decreased neuronal excitability. This mechanism is crucial for its anticonvulsant properties.

Key Findings:

  • Binding Affinity : this compound exhibits a binding profile similar to that of GABA at post-synaptic sites in the rat forebrain. It has been shown to interact with high-affinity GABA uptake systems and is released in a calcium-dependent manner .
  • Comparative Potency : While this compound is effective as a GABA agonist, it is generally less potent than GABA itself in eliciting physiological responses .

Pharmacological Properties

This compound’s pharmacological profile includes several noteworthy characteristics:

Property Details
Molecular Weight 163.6 g/mol
Chemical Formula C6_6H9_9NO2_2.HCl
Purity ≥99% (HPLC)
CAS Number 68547-97-7
Mechanism GABAA_A receptor agonism
Effects Anticonvulsant, anxiolytic

Experimental Studies

Various studies have explored the effects of this compound on neuronal activity and its potential therapeutic applications:

  • Seizure Suppression : In organotypic hippocampal brain slices, this compound effectively suppressed seizure-like events induced by low magnesium concentration. This suggests its potential use in treating epilepsy .
  • Cell Proliferation : Research indicated that this compound stimulates TM3 cell proliferation in vitro, highlighting its possible role in modulating cellular growth pathways influenced by GABAergic signaling .
  • Neurotransmitter Release Modulation : this compound has been shown to decrease K+^+-stimulated calcium-dependent release processes, indicating its involvement in neurotransmitter dynamics within synaptic environments .

Case Studies

Recent case studies have provided insights into the clinical implications of this compound:

  • A study investigated the role of this compound in managing pediatric desmoid tumors in conjunction with other treatments like diazepam, suggesting that its GABAergic properties might influence tumor behavior and patient outcomes .
  • Another study focused on the effects of this compound on neuronal firing patterns during developmental stages in bullfrog tadpoles, providing evidence for its role in nervous system development and function .

Propiedades

IUPAC Name

1,2,3,6-tetrahydropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-1-3-7-4-2-5/h1,7H,2-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVDMABBKYMBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68547-97-7 (hydrochloride)
Record name Isoguvacine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30214855
Record name Isoguvacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64603-90-3
Record name Isoguvacine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64603-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoguvacine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoguvacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOGUVACINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTF580771Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Ethyl 1,2,3,6-tetrahydro-4-pyridinecarboxylate (44.7 g, 234 mmol) in dichloromethane (200 mL) was treated with aqueous K2CO3 (saturated) and the phases were separated. The aqueous layer was dried under reduced pressure and the residue was triturated with dichloromethane (100×3 mL) and dissolved in methanol (100 mL). The solution was treated with a saturated solution of NaOH (10 g, 250 mmol) in methanol (250 mL) and sodium methoxide in methanol (0.5M, 200 mL, 100 mmol). After stirring at room temperature for two days, the mixture was concentrated under reduced pressure. The residue was triturated with methanol (200×5 mL) and dried under reduced pressure to provide the title compound. 1H NMR (300 MHz, CD3OD) δ 6.60 (m, 1H), 3.38 (m, 2H), 2.88 (m, 2H), 2.30 (m, 2H).
Quantity
44.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Isoguvacine
Reactant of Route 2
Isoguvacine
Reactant of Route 3
Reactant of Route 3
Isoguvacine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Isoguvacine
Reactant of Route 5
Isoguvacine
Reactant of Route 6
Isoguvacine
Customer
Q & A

A: Isoguvacine binds to GABAA receptors, a family of ligand-gated ion channels, and activates them. This activation leads to an influx of chloride ions (Cl−) into the neuron, causing hyperpolarization and reducing neuronal excitability. [, , , , , , ]

A: Activation of GABAA receptors by this compound ultimately leads to neuronal inhibition. This inhibition plays a crucial role in various physiological processes, including regulating anxiety, sleep, and muscle tone. [, , , , , , , ]

A: Yes, this compound interacts with GABAA receptors in a fully reversible manner. Although initially designed as a potential alkylating agonist, studies have shown its interaction to be non-permanent. []

A: Studies have shown that incorporating amino groups into six-membered rings within GABA agonists, a structural feature present in this compound, leads to a variety of activities at GABAA receptors. These activities include binding affinity, uptake into neurons, and interaction with benzodiazepine binding sites. []

A: Interestingly, (+)-Isoguvacine oxide and (-)-Isoguvacine oxide demonstrate comparable potencies as inhibitors of [3H]GABA binding to GABAA receptor sites. Both enantiomers also exhibit similar efficacies in stimulating [3H]diazepam binding to the benzodiazepine site, suggesting comparable GABAA agonist activity. []

A: Researchers commonly utilize various in vitro models to study this compound's effects, including rat brain membrane preparations, synaptosomes, and primary cell cultures. These models allow for investigation of its binding affinity, uptake, and release, as well as its impact on neurotransmitter release and electrophysiological properties of neurons. [, , , , , , , ]

A: Animal models, such as rats, are often used to explore the in vivo effects of this compound. Researchers administer this compound systemically or directly into specific brain regions to study its impact on behavior, pain perception, and seizure susceptibility. [, , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.